molecular formula C23H21N5O8 B2426517 N-(3,4-dimethoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide CAS No. 950318-02-2

N-(3,4-dimethoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

Cat. No.: B2426517
CAS No.: 950318-02-2
M. Wt: 495.448
InChI Key: HZVHYLAYVFFLFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a useful research compound. Its molecular formula is C23H21N5O8 and its molecular weight is 495.448. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

Research has shown that novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to the requested compound, demonstrate significant broad-spectrum antitumor activity. These compounds have been found nearly 1.5–3.0-fold more potent compared with the positive control 5-FU, indicating their potential as anticancer agents (Al-Suwaidan et al., 2016).

Anticonvulsant Activity Evaluation

Another study involved the synthesis of 1-benzylsubstituted derivatives of a similar compound, aiming to evaluate their affinity to GABAergic biotargets and their anticonvulsant activity. This research suggests the pharmacophore role of the cyclic amide fragment in anticonvulsant activity manifestation, although the synthesized substances did not show significant anticonvulsant activity in the model used (El Kayal et al., 2022).

Cytotoxic Evaluation

Quinazolinone-1, 3, 4-oxadiazole conjugates have been developed and tested for their cytotoxic effects against MCF-7 and HeLa cell lines. Some compounds exhibited remarkable cytotoxic activity, especially against the HeLa cell line, highlighting the potential of these derivatives in cancer therapy (Hassanzadeh et al., 2019).

Molecular Modeling Study

A molecular modeling study of quinazolinone-arylpiperazine derivatives as α1-adrenoreceptor antagonists revealed that these compounds display significant hypotensive activity in normotensive cats. The study suggests these derivatives could serve as promising α1-adrenoceptor antagonists (Abou-Seri et al., 2011).

Bisheterocycles Synthesis

Research into the synthesis of novel 1,2,3-triazolyl oxadiazole and 4(3H)-quinazolinones via azide cycloaddition reaction has been conducted, showcasing the versatility and potential applications of these compounds in developing new pharmacologically active molecules (Komaraiah et al., 2007).

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O8/c1-12-24-21(36-26-12)10-28-22(30)14-7-18-19(35-11-34-18)8-15(14)27(23(28)31)9-20(29)25-13-4-5-16(32-2)17(6-13)33-3/h4-8H,9-11H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVHYLAYVFFLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2C(=O)C3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC(=C(C=C5)OC)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.